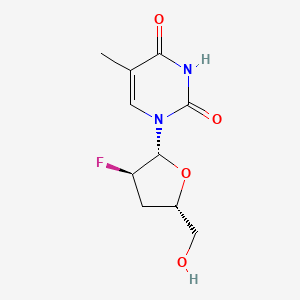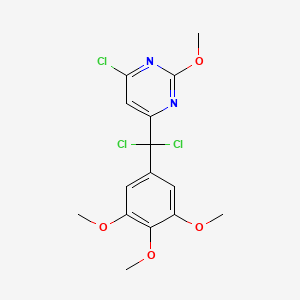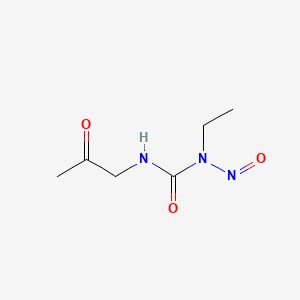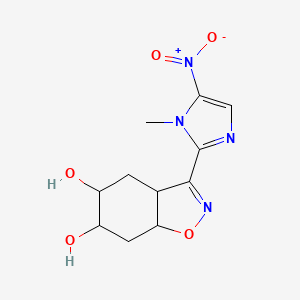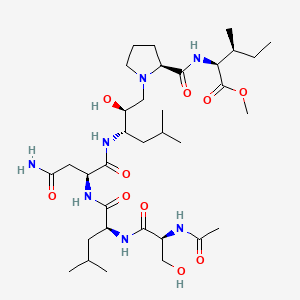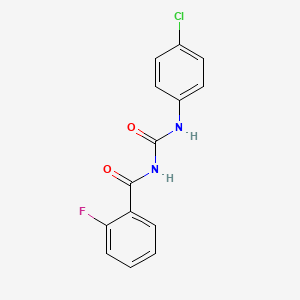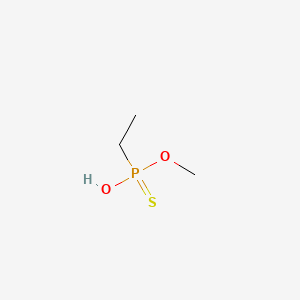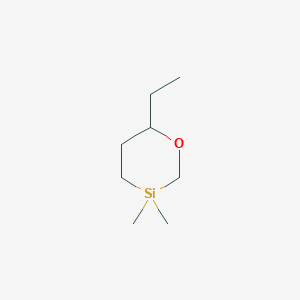
6-Ethyl-3,3-dimethyl-1,3-oxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C8H18OSi It is characterized by a six-membered ring structure containing silicon and oxygen atoms, along with ethyl and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.
Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1,3-oxasilinane: Lacks the ethyl substituent, resulting in different chemical properties.
6-Methyl-3,3-dimethyl-1,3-oxasilinane: Contains a methyl group instead of an ethyl group, affecting its reactivity.
6-Propyl-3,3-dimethyl-1,3-oxasilinane: Has a propyl group, leading to variations in its chemical behavior.
Uniqueness
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
18388-20-0 |
|---|---|
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
6-ethyl-3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3 |
Clave InChI |
BHXJZPLIVMXVRK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC[Si](CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




